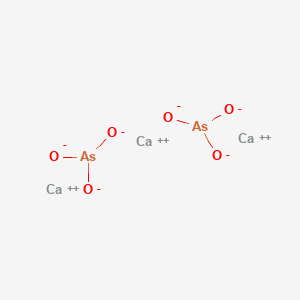
Arsenious acid, calcium salt
Vue d'ensemble
Description
Arsenious acid, calcium salt, also known as calcium arsenite, is an inorganic compound with the formula Ca(AsO₂)₂. It is a derivative of arsenious acid (H₃AsO₃) and calcium. This compound is known for its toxic properties and has been used historically in various applications, including as a pesticide.
Applications De Recherche Scientifique
Arsenious acid, calcium salt has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Studied for its toxicological effects on various biological systems.
Medicine: Historically used in small doses for the treatment of certain medical conditions, although its use has declined due to toxicity concerns.
Industry: Employed in the production of pesticides and wood preservatives.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of arsenious acid, calcium salt typically involves the reaction of calcium hydroxide (Ca(OH)₂) with arsenious acid (H₃AsO₃). The reaction can be represented as follows:
Ca(OH)2+2H3AsO3→Ca(AsO2)2+4H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then filtered and dried to obtain the solid calcium arsenite.
Industrial Production Methods
Industrial production of calcium arsenite follows a similar synthetic route but on a larger scale. The process involves the controlled addition of calcium hydroxide to a solution of arsenious acid under continuous stirring. The reaction mixture is then allowed to settle, and the precipitate is collected, washed, and dried.
Analyse Des Réactions Chimiques
Types of Reactions
Arsenious acid, calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium arsenate (Ca₃(AsO₄)₂).
Reduction: It can be reduced to elemental arsenic under certain conditions.
Substitution: It can react with other metal salts to form different arsenites.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or zinc (Zn) in acidic conditions.
Substitution: Metal salts like sodium chloride (NaCl) or potassium nitrate (KNO₃) in aqueous solutions.
Major Products Formed
Oxidation: Calcium arsenate (Ca₃(AsO₄)₂)
Reduction: Elemental arsenic (As)
Substitution: Various metal arsenites depending on the metal salt used.
Mécanisme D'action
The mechanism of action of arsenious acid, calcium salt primarily involves the inhibition of cellular respiration. It binds to thiol groups in enzymes, disrupting their function and leading to cell death. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium arsenate (Ca₃(AsO₄)₂)
- Sodium arsenite (NaAsO₂)
- Potassium arsenite (KAsO₂)
Comparison
- Calcium arsenate : Unlike calcium arsenite, calcium arsenate is more stable and less soluble in water. It is also used as a pesticide but has a different mode of action.
- Sodium arsenite and Potassium arsenite : These compounds are more soluble in water compared to calcium arsenite and are used in different applications, including as herbicides and in analytical chemistry.
Arsenious acid, calcium salt is unique due to its specific reactivity and applications, particularly in historical contexts as a pesticide and in analytical chemistry.
Propriétés
IUPAC Name |
tricalcium;diarsorite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUYNKTVRSCHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ca3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181622 | |
| Record name | Arsenious acid calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27152-57-4 | |
| Record name | Arsenious acid, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027152574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenious acid calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricalcium diarsenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)



![11H-indolo[3,2-c]quinoline](/img/structure/B3031302.png)
![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)


